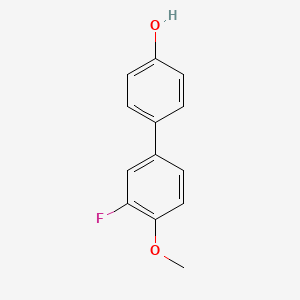

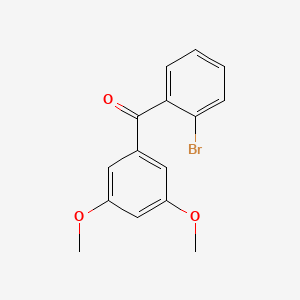

![molecular formula C14H17N3O2S B1345302 1-(噻吩并[3,2-d]嘧啶-4-基)哌啶-4-羧酸乙酯 CAS No. 910037-27-3](/img/structure/B1345302.png)

1-(噻吩并[3,2-d]嘧啶-4-基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

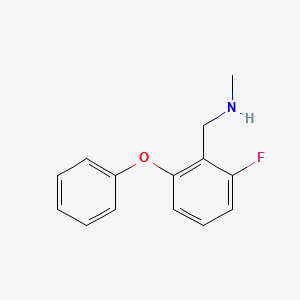

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of significant interest due to their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives has been explored in various studies. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization under different conditions . Another approach involved a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, which streamlines the synthesis process by reducing the number of steps and simplifying purification .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The structural confirmation of synthesized compounds is typically achieved using techniques such as NMR, infrared spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Thienopyrimidine derivatives exhibit a range of chemical reactivity. For example, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate reacted with various hydrazines to produce modified thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d]dipyrimidin-4-ones . These reactions often involve hydrolysis, hydrazone formation, and displacement reactions to introduce different substituents onto the thienopyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The specific properties of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate are not detailed in the provided papers, but similar compounds have been synthesized and characterized to understand their potential as pharmacophores .

Relevant Case Studies

While the provided papers do not mention specific case studies involving Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, they do discuss the synthesis and potential applications of related compounds. For instance, certain thienopyrimidine derivatives have been evaluated as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ, demonstrating significant efficacy in lowering glucose levels in mice . These findings suggest that thienopyrimidine derivatives, including Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, may have potential therapeutic applications.

科学研究应用

新型杂环化合物的合成

研究表明,1-(噻吩并[3,2-d]嘧啶-4-基)哌啶-4-羧酸乙酯的衍生物是合成多种杂环结构的关键中间体。例如,5,8-二氨基-取代吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和嘧啶并[4′,5′:4,5]噻吩并[2,3-c]异喹啉的合成涉及 1-氨基衍生物与苯甲酰异硫氰酸酯的反应,导致环化成各种硫代氧衍生物。这些环化产物进一步转化为氯代衍生物,展示了该化合物在合成复杂杂环系统中的多功能性 (Paronikyan 等,2016)。

抗菌剂的开发

从 1-(噻吩并[3,2-d]嘧啶-4-基)哌啶-4-羧酸乙酯合成的衍生物的抗菌特性已得到探索,一些化合物表现出显着的抗葡萄球菌活性。这在合成 3,4-二氢吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶-4-酮并测试其抗菌特性的研究中很明显,突出了从该化学框架中开发新的抗菌剂的潜力 (Kostenko 等,2008)。

属性

IUPAC Name |

ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEGYEOZJHWLKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640414 |

Source

|

| Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

CAS RN |

910037-27-3 |

Source

|

| Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

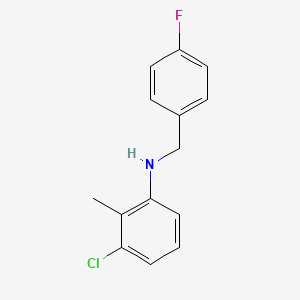

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

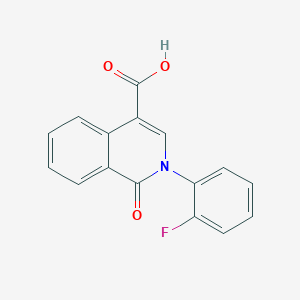

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

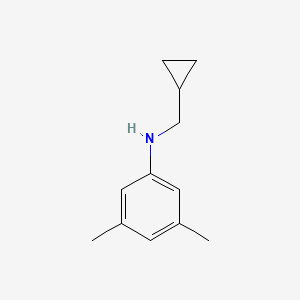

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)